molecular formula C13H13ClN6 B5688350 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole

1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole

Cat. No. B5688350
M. Wt: 288.73 g/mol
InChI Key: KRKNHMZMSFOJSY-UHFFFAOYSA-N
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Description

1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using different methods.

Scientific Research Applications

1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antimicrobial, antifungal, and anticancer activities. This compound has also been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the biosynthesis of cell wall components in bacteria and fungi. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole in lab experiments include its potent antimicrobial, antifungal, and anticancer activities. It is also relatively easy to synthesize and has been shown to possess low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research and development of 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole. One of the most promising directions is the development of novel derivatives of this compound with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of science, including drug discovery and agriculture.
Conclusion:
In conclusion, 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole is a chemical compound that has shown promising applications in various fields of science. Its potent antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic activities make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of this compound and its potential limitations and advantages for lab experiments.

Synthesis Methods

The synthesis of 1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-chlorobenzyl bromide with 1-methyl-1H-1,2,4-triazole-5-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with sodium azide to obtain the final product.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methyl-5-(triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6/c1-10-16-13(9-19-6-5-15-18-19)20(17-10)8-11-3-2-4-12(14)7-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNHMZMSFOJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CN2C=CN=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole

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